3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine

Lipophilicity Membrane Permeability Prodrug Design

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a fully protected, 2'-fluoro-2'-deoxy-arabinofuranosyl uracil derivative. The molecule is characterized by 2'-β-fluoro and 4'-deoxy modifications on the arabinose sugar, with benzoyl protecting groups at the 3'- and 5'-hydroxyl positions.

Molecular Formula C23H19FN2O6
Molecular Weight 438.4 g/mol
Cat. No. B12394953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine
Molecular FormulaC23H19FN2O6
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2/t17-,18-,19?,20-/m1/s1
InChIKeyNNEJQWKQUWJJSO-LAURYZNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine: Protected Nucleoside Intermediate for Antiviral and Anticancer Research


3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine (CAS 136675-87-1) is a fully protected, 2'-fluoro-2'-deoxy-arabinofuranosyl uracil derivative. The molecule is characterized by 2'-β-fluoro and 4'-deoxy modifications on the arabinose sugar, with benzoyl protecting groups at the 3'- and 5'-hydroxyl positions . This protected nucleoside serves as a versatile synthetic intermediate or prodrug scaffold in medicinal chemistry, leveraging the favorable conformational and enzymatic recognition properties of the 2'-fluoro-arabino motif while providing distinct physicochemical advantages relative to its unprotected parent nucleoside [1].

Procurement Advisory: Why 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine Cannot Be Substituted by Unprotected or 5-Substituted Analogs


Although the core 2'-deoxy-2'-fluoro-4-deoxy-arabinouridine scaffold (e.g., CAS 136675-88-2) shares the same base-sugar architecture, its unprotected 3',5'-diol renders it unsuitable for applications requiring orthogonal protection, enhanced lipophilicity, or prodrug modification. Generic substitution with unprotected 2'-fluoro-arabino analogs (e.g., FAU, FMAU) or 5-substituted derivatives fails because the benzoyl esters in this compound confer distinct logP-driven membrane permeability and enable divergent synthetic elaboration via selective deprotection . Furthermore, class-level evidence indicates that 2'-fluoro-arabino nucleosides are efficiently phosphorylated by viral thymidine kinases, a property linked to the 2'-fluoro configuration; however, this bioactivity is context-dependent and cannot be extrapolated to all analogs without explicit comparative data [1].

Quantitative Differentiation Evidence for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine vs. Closest Analogs


Lipophilicity Shift (logP) vs. Unprotected 2'-Deoxy-2'-fluoro-4-deoxy-arabinouridine

The bis-benzoyl protection in the target compound dramatically increases lipophilicity compared to its unprotected parent nucleoside (2'-deoxy-2'-fluoro-4-deoxy-arabinouridine, CAS 136675-88-2). The calculated logP for the target compound is 3.77 , whereas the unprotected analog, lacking benzoyl esters, exhibits a significantly lower logP (estimated <0 based on its polar hydroxyl groups and molecular weight of 230.19 g/mol) . This difference of >3 logP units translates to markedly enhanced passive membrane permeability and altered biodistribution in prodrug applications.

Lipophilicity Membrane Permeability Prodrug Design

Synthetic Versatility: Orthogonal Protection vs. Unprotected Nucleoside Scaffolds

The target compound features two benzoyl protecting groups at the 3'- and 5'-positions, which enable selective deprotection and subsequent regioselective functionalization. In contrast, unprotected 2'-fluoro-2'-deoxy-arabinouridine analogs (e.g., FAU, CAS 69123-94-0) possess free hydroxyl groups that require additional protection steps prior to further synthetic manipulation . The benzoyl groups in the target compound can be removed under mild basic conditions (e.g., NH3/MeOH) to liberate the free nucleoside, or selectively retained to direct functionalization at the 5-position [1]. This orthogonal protection strategy is not available with the free nucleoside, which would necessitate global protection before any regioselective chemistry.

Synthetic Chemistry Orthogonal Protection Nucleoside Derivatization

Metabolic Stability Inference: 2'-Fluoro-Arabino Motif vs. Unmodified Nucleosides

The 2'-fluoro-arabino configuration in the target compound is associated with enhanced resistance to acidic and enzymatic N-glycosidic bond cleavage. Studies on 4'-substituted 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleosides demonstrate that the north-type (C-3'-endo) sugar conformation, stabilized by the 2'-fluoro substituent, confers stability against N-glycolysis [1]. While this evidence derives from 4'-azido-substituted analogs (not 4'-deoxy), the conformational analysis is class-level applicable to 2'-fluoro-arabino nucleosides [2]. In contrast, unmodified deoxyuridine analogs lacking the 2'-fluoro group exhibit higher susceptibility to glycosidic bond hydrolysis under acidic conditions.

Metabolic Stability Glycosidic Bond Stability Nucleoside Conformation

Viral Thymidine Kinase Recognition: Class-Level Evidence for Selective Phosphorylation

Class-level evidence indicates that 5-substituted 2'-fluoro-2'-deoxyarabinofuranosyluracil nucleosides are efficiently phosphorylated by herpes simplex virus thymidine kinase (HSV-TK) and varicella-zoster virus thymidine kinase (VZV-TK) [1][2]. Specifically, 2'-deoxy-2'-fluoro-arabinofuranosyluracil derivatives exhibit high anti-VZV potency (IC50 values in the sub-micromolar to low micromolar range) [2], while 5-alkyl-substituted analogs (e.g., FPAU) demonstrate good activity against HSV-1 and HSV-2 with favorable therapeutic indices [3]. The presence of the 2'-fluoro-arabino moiety, which is retained in the target compound (albeit in protected form), is essential for this selective viral kinase recognition. Unprotected 2'-deoxyuridine analogs lacking the 2'-fluoro group show significantly reduced affinity for viral TK [2].

HSV-TK VZV-TK Selective Phosphorylation Antiviral Nucleosides

Optimal Use Cases for 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-4-deoxy-arabinouridine in Medicinal Chemistry and Antiviral Discovery


Prodrug Scaffold for Antiviral Nucleoside Development

The high logP (3.77) conferred by bis-benzoylation makes this compound an ideal prodrug scaffold for improving oral bioavailability or cellular uptake of the 2'-fluoro-4-deoxy-arabinouridine core . Upon cellular entry, the benzoyl esters are cleaved by intracellular esterases, liberating the active free nucleoside which can then undergo phosphorylation by viral thymidine kinases (HSV-TK, VZV-TK) [1]. This approach mirrors established prodrug strategies used for other nucleoside antivirals (e.g., valacyclovir, sofosbuvir).

Synthetic Intermediate for 5-Substituted 2'-Fluoro-Arabino Antiviral Analogs

The orthogonal protection provided by the 3',5'-bis-benzoyl groups allows chemists to introduce diverse 5-position modifications without needing to protect/deprotect the sugar hydroxyls. This compound is directly analogous to the 3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinosyl bromide intermediate used by Watanabe et al. (1979) to synthesize a series of 5-substituted 2'-fluoro-2'-deoxyarabinofuranosyl cytosines and uracils with potent anti-HSV-1 activity [1]. The benzoylated scaffold can be glycosylated with silylated pyrimidines or purines, followed by deprotection to yield diverse nucleoside libraries.

Metabolically Stable Nucleoside Analog for Cell-Based Antiviral Screening

The 2'-fluoro-arabino configuration stabilizes the N-glycosidic bond against acid- and enzyme-catalyzed hydrolysis, as demonstrated by the north-type (C-3'-endo) sugar conformation in related 2'-fluoro-arabino nucleosides . This enhanced metabolic stability is critical for cell-based antiviral assays where extended incubation periods are required. The protected form can be used directly in assays where passive diffusion is rate-limiting, or deprotected in situ for intracellular activation.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular weight (438.41 g/mol), high purity (≥98%), and fully characterized physicochemical properties (density 1.4±0.1 g/cm³, boiling point 585.4±60.0 °C) , this compound serves as a reliable reference standard for HPLC, LC-MS, and NMR method development in nucleoside analog analysis. Its distinct retention time and mass spectral profile differentiate it from unprotected analogs, enabling robust quantification in synthetic mixtures or biological samples.

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